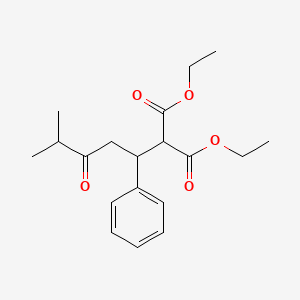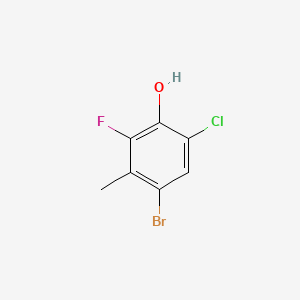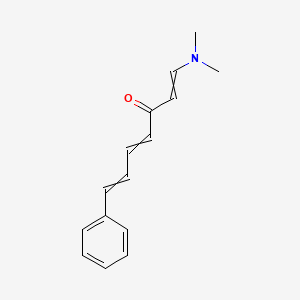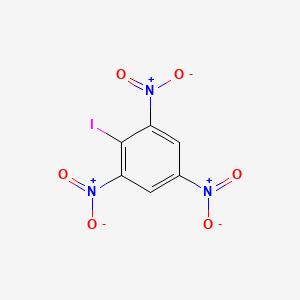
2,3,4-Trifluoro-5-formylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trifluoro-5-formylbenzoic acid is an organic compound with the molecular formula C8H3F3O3 It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-5-formylbenzoic acid can be achieved through several methods. One common approach involves the halogenation of benzoic acid derivatives. For instance, a process for the production of 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid involves a halogenation step where direct iodination or bromination is performed . This intermediate can then be further modified to introduce the formyl group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation and formylation reactions. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trifluoro-5-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 2,3,4-Trifluoro-5-carboxybenzoic acid.
Reduction: 2,3,4-Trifluoro-5-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,4-Trifluoro-5-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with enhanced bioavailability and efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mécanisme D'action
The mechanism by which 2,3,4-Trifluoro-5-formylbenzoic acid exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Comparaison Avec Des Composés Similaires
2,3,4-Trifluoro-5-formylbenzoic acid can be compared with other trifluoromethyl-substituted benzoic acids, such as:
- 2,4,5-Trifluorobenzoic acid
- 3,4,5-Trifluorobenzoic acid
- 2,3,5-Trifluorobenzoic acid
These compounds share similar structural features but differ in the position of the fluorine atoms and the presence of additional functional groups. The unique arrangement of substituents in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
926629-49-4 |
|---|---|
Formule moléculaire |
C8H3F3O3 |
Poids moléculaire |
204.10 g/mol |
Nom IUPAC |
2,3,4-trifluoro-5-formylbenzoic acid |
InChI |
InChI=1S/C8H3F3O3/c9-5-3(2-12)1-4(8(13)14)6(10)7(5)11/h1-2H,(H,13,14) |
Clé InChI |
DFTBJJRFIONUQU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1C(=O)O)F)F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide](/img/structure/B14014308.png)
![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
![[3-[(Dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B14014319.png)
![2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate](/img/structure/B14014337.png)


![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)
![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)


![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)

